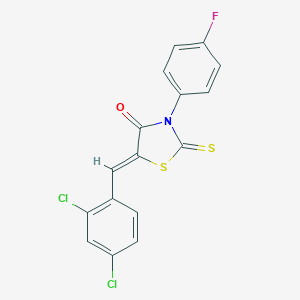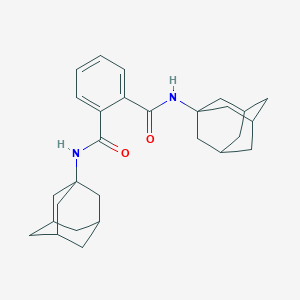
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile (APF) is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. APF is a member of the acrylonitrile family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and inflammation. 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. Additionally, 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to block the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to have several biochemical and physiological effects, including the inhibition of MMP activity, the induction of apoptosis in cancer cells, and the inhibition of pro-inflammatory cytokine production. Additionally, 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to have antibacterial activity against several strains of bacteria, including MRSA.
实验室实验的优点和局限性
One of the main advantages of using 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments is its high purity and yield, which makes it suitable for further scientific research. Additionally, 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has demonstrated promising therapeutic potential in several areas, including cancer treatment and anti-inflammatory therapy. However, one limitation of using 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments is the lack of knowledge about its long-term effects and potential toxicity.
未来方向
There are several future directions for research on 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, more research is needed to determine the optimal dosage and administration of 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile for various therapeutic applications. Furthermore, the development of novel formulations and delivery methods for 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile could enhance its therapeutic potential and improve its efficacy.
合成方法
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 5-phenyl-2-furanecarboxylic acid with azepan-1-amine, followed by the condensation of the resulting product with acrylonitrile. The synthesis process has been optimized to produce high yields of pure 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile, making it suitable for further scientific research.
科学研究应用
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Several studies have shown that 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile has also demonstrated antibacterial activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
IUPAC Name |
(E)-2-(azepane-1-carbonyl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c21-15-17(20(23)22-12-6-1-2-7-13-22)14-18-10-11-19(24-18)16-8-4-3-5-9-16/h3-5,8-11,14H,1-2,6-7,12-13H2/b17-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUUZPVTRSREGR-SAPNQHFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Azepanylcarbonyl)-3-(5-phenyl-2-furyl)acrylonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406528.png)



![2-[2-[4-(4-Piperidin-1-ylsulfonylbenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B406538.png)
![3-Benzyl-4-thia-1,2-diazaspiro[4.11]hexadec-2-ene](/img/structure/B406541.png)

![2-Chloro-7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B406544.png)
![Ethyl 7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B406546.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B406547.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B406548.png)
![4-(4-Chloro-phenyl)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline](/img/structure/B406549.png)
![N-[4-oxo-9-(phenylsulfonyl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]benzenesulfonamide](/img/structure/B406551.png)
